5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole
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Overview
Description
5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are significant in various fields, including medicinal chemistry and material science
Mechanism of Action
Benzimidazoles
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds has been widely studied and used for a broad range of applications, including the development of pharmaceuticals and pesticides. Some benzimidazoles act by binding to the beta-tubulin of parasites, inhibiting microtubule dynamics and interrupting processes such as cell division .
Brominated Compounds
The presence of bromine atoms in the compound could potentially make it more reactive, as bromine is a heavy halogen that’s often involved in electrophilic aromatic substitution reactions .
Difluoromethyl Group
The difluoromethyl group in the compound could influence its physical and chemical properties, including its reactivity, polarity, and lipophilicity. Fluorine atoms are highly electronegative, which could affect the compound’s interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole typically involves multiple steps. One common method starts with the bromination of a suitable benzimidazole precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. The presence of bromine and difluoromethyl groups may enhance these properties, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create advanced polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2,3-difluorobenzoate: Similar in structure but lacks the benzimidazole core.
Ethyl bromodifluoroacetate: Contains bromine and difluoromethyl groups but differs in its ester functionality.
2-Bromo-4,5-difluoroanisole: Similar in having bromine and difluoromethyl groups but with an anisole core.
Uniqueness
5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole is unique due to its benzimidazole core combined with bromine and difluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole is a novel compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and specific case studies highlighting its efficacy against various pathogens.
Chemical Structure and Synthesis
This compound is a member of the benzimidazole family, characterized by a fused imidazole and benzene ring. The presence of bromine and difluoromethyl groups enhances its reactivity and potential biological activity. The synthesis of this compound typically involves halogenation reactions, which can be optimized to yield high purity and yield.
Antimicrobial Properties
Recent studies have demonstrated significant antimicrobial activity of this compound against various bacterial strains, including:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of less than 1 µg/mL, indicating potent antibacterial effects.
- Mycobacterium smegmatis : Showed moderate susceptibility with an MIC around 125 µg/mL.
- Candida albicans : Displayed antifungal activity but with higher MIC values compared to bacterial targets.
The compound's structure allows it to interact effectively with microbial cell membranes, leading to disruption and cell death.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | < 1 |
Mycobacterium smegmatis | 125 |
Candida albicans | Variable |
The antimicrobial action is believed to stem from the compound's ability to inhibit key enzymes involved in bacterial cell wall synthesis and biofilm formation. Molecular docking studies suggest that it binds effectively to targets such as FtsZ proteins and (p)ppGpp synthetases, crucial for bacterial survival and replication.
Study on Antibacterial Efficacy
In a controlled laboratory setting, researchers tested this compound against MRSA strains. The study revealed that the compound not only inhibited growth but also reduced biofilm formation significantly, which is critical in chronic infections where biofilms are prevalent.
Results Summary :
- Biofilm Reduction : The compound reduced biofilm formation by approximately 70% at sublethal concentrations.
- Cell Viability : Viability assays indicated a reduction in viable cell counts by over 90% after treatment with the compound.
Anti-inflammatory Activity
Another dimension of research explored the anti-inflammatory properties of this benzimidazole derivative. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
6-bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUNNEOSXYQJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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